molecular formula C17H16Cl2N2O3S B2782876 {4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone CAS No. 446277-99-2

{4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone

Cat. No.: B2782876
CAS No.: 446277-99-2
M. Wt: 399.29
InChI Key: VFAQUOMPDNCCJP-UHFFFAOYSA-N
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Description

{4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone (CAS 446277-99-2) is a synthetic organic compound with a molecular weight of 399.3 g/mol, featuring a piperazine core substituted with a phenylmethanone group and a 2,5-dichlorophenylsulfonyl moiety . This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry research. The compound has demonstrated significant potential in biochemical and pharmacological studies. Primary research applications include its role as an antimicrobial agent, with in vitro studies showing efficacy against various bacterial strains . Furthermore, research indicates that compounds with similar structures exhibit potent enzyme inhibitory activity, particularly against tyrosinase and acetylcholinesterase (AChE) . Tyrosinase inhibition is relevant for studies on hyperpigmentation disorders, while AChE inhibition is a target for investigating therapeutic approaches for conditions like Alzheimer's disease . The compound has also been evaluated for its antioxidant capabilities . Its mechanism of action is thought to involve interactions with enzymatic targets, where the sulfonyl group may form strong bonds with amino acid residues, and the aromatic rings engage in π-π stacking interactions within catalytic sites . This product is supplied for laboratory research purposes. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c18-14-6-7-15(19)16(12-14)25(23,24)21-10-8-20(9-11-21)17(22)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAQUOMPDNCCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone typically involves the following steps:

  • Formation of the Piperazine Derivative: : The initial step involves the reaction of piperazine with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-[(2,5-dichlorophenyl)sulfonyl]piperazine.

  • Coupling with Benzoyl Chloride: : The intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antibacterial properties. In vitro studies have shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. The sulfonyl group is particularly important for enhancing the antibacterial activity of piperazine derivatives .

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Studies have shown that derivatives can inhibit tyrosinase, an enzyme involved in melanin production, indicating potential use in skin-whitening products and treatments for hyperpigmentation disorders .

Insecticidal Activity

There is emerging evidence that compounds similar to {4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone possess insecticidal properties. These compounds can be utilized to develop eco-friendly pesticides that target specific pests while minimizing harm to beneficial insects .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of various piperazine derivatives, including this compound). The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted the importance of the sulfonyl moiety in enhancing antibacterial efficacy .

Evaluation of Antioxidant Effects

In another study focusing on the antioxidant effects of similar compounds, it was found that certain derivatives exhibited significant inhibition of tyrosinase activity. This study suggests that modifications to the piperazine core can lead to enhanced antioxidant properties, which could be beneficial in cosmetic formulations aimed at reducing skin aging and pigmentation issues .

Mechanism of Action

The mechanism of action of {4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group may form strong interactions with amino acid residues in proteins, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Sulfonamide/Sulfonyl-Containing Compounds

Compound Name Key Structural Features Biological Use Reference
{4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone Piperazine, 2,5-dichlorophenylsulfonyl, phenylmethanone Hypothetical: Enzyme inhibition, receptor modulation N/A
Sulfentrazone (N-(2,4-dichloro-5-(triazolyl)phenyl)methanesulfonamide) Dichlorophenyl, sulfonamide, triazole ring Herbicide (protoporphyrinogen oxidase inhibitor)
TAK-652 (CXCR4 antagonist) Sulfonylphenyl, tetrahydrobenzazocine, imidazole Antiviral (HIV entry inhibitor)

Key Observations :

  • Chlorine Substitution : The 2,5-dichloro configuration in the target compound contrasts with the 2,4-dichloro pattern in sulfentrazone. This difference may alter binding specificity in enzyme targets .
  • Piperazine vs.

Benzamide Derivatives

Compound Name Key Structural Features Biological Use Reference
Etobenzanid (N-(2,3-dichlorophenyl)benzamide) Dichlorophenyl, benzamide Herbicide (cellulose biosynthesis inhibitor)
Diflufenican (N-(2,4-difluorophenyl)pyridinecarboxamide) Fluorophenyl, pyridinecarboxamide Herbicide (phytoene desaturase inhibitor)

Key Observations :

  • Sulfonyl vs. Amide Linkers : The sulfonyl group in the target compound may enhance metabolic stability compared to the amide bonds in etobenzanid and diflufenican, which are prone to hydrolysis .
  • Chlorine vs.

Biological Activity

The compound {4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone, a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 4-[(2,5-Dichlorophenyl)sulfonyl]piperazino(phenyl)methanone
  • Molecular Formula : C16H16Cl2N2O2S
  • Molecular Weight : 367.28 g/mol

Antibacterial Activity

Research indicates that piperazine derivatives exhibit significant antibacterial properties. The sulfonamide group in this compound enhances its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth. Studies have shown that derivatives with similar structures demonstrate activity against various strains such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic processes. Notably, it has shown potential as an acetylcholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease. The binding affinity and inhibitory kinetics have been characterized through molecular docking studies .

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. Similar piperazine derivatives have been linked to apoptosis induction in cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors .

Hypoglycemic Effects

There is emerging evidence that compounds with a piperazine core can influence glucose metabolism. In vivo studies have indicated that certain derivatives can lower blood glucose levels, suggesting potential applications in diabetes management .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

ParameterValue
BioavailabilityHigh
Half-life6-8 hours
Peak plasma concentration1-3 hours post-administration
MetabolismHepatic (CYP450 enzymes)

Studies indicate that the presence of halogen atoms in the structure may slow down metabolic clearance, allowing for prolonged activity in the bloodstream .

Case Studies

  • Antibacterial Efficacy : A study involving synthesized piperazine derivatives demonstrated significant antibacterial activity against Salmonella Typhi and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for both strains .
  • Enzyme Inhibition Study : In vitro assays showed that the compound inhibited acetylcholinesterase with an IC50 value of 120 nM, indicating a strong potential for neurological applications .
  • Cancer Cell Line Testing : In a recent study, treatment with the compound led to a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure, highlighting its promising anticancer properties .

Q & A

Q. Basic

  • FT-IR : Peaks at ~1300 cm⁻¹ (S=O stretching) and ~1680 cm⁻¹ (C=O) confirm sulfonyl and ketone groups .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and piperazine protons (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Carbonyl carbon at ~200 ppm and sulfonamide-linked carbons at ~55 ppm .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

How can computational modeling predict the biological target profile of this compound, and what validation methods are used?

Q. Advanced

  • Docking studies : Molecular docking (AutoDock, Schrödinger) identifies potential interactions with enzymes like acetylcholinesterase (AChE) or bacterial targets .
  • Pharmacophore modeling : Matches structural motifs (e.g., sulfonyl group) to known inhibitors of kinases or GPCRs .
  • Validation :
    • In vitro assays : Compare predicted IC₅₀ values with experimental enzyme inhibition data (e.g., AChE inhibition assays) .
    • SAR analysis : Modifying substituents (e.g., replacing Cl with F) to test computational predictions .

What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) across studies?

Q. Advanced

  • Dose-response profiling : Establish IC₅₀ and CC₅₀ values to differentiate target-specific effects from cytotoxicity .
  • Assay standardization : Use uniform protocols (e.g., Ellman’s method for AChE) to minimize inter-lab variability.
  • Off-target screening : Employ panels (e.g., Eurofins Panlabs) to identify non-specific interactions .

Example : Compound 5h in showed AChE inhibition (IC₅₀ = 2.91 µM) with low cytotoxicity, suggesting therapeutic potential, while structural analogs with bulkier groups exhibited higher toxicity .

How are derivatives of this compound designed to improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

Q. Advanced

  • Solubility enhancement : Introduce polar groups (e.g., -OH, -SO₃H) or formulate as hydrochloride salts .
  • Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) .
  • Prodrug approaches : Mask polar groups with cleavable moieties (e.g., acetyl) for improved bioavailability .

Case study : Adding a methylsulfonyl group to the benzothiazole ring in analogous compounds improved water solubility by 3-fold without compromising activity .

What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound?

Q. Methodological

  • In vitro :
    • Enzyme inhibition (AChE, butyrylcholinesterase) .
    • Antibacterial assays (MIC against Gram+/Gram- strains) .
  • In vivo :
    • Rodent models of cognitive impairment (e.g., scopolamine-induced amnesia) for CNS-targeted activity.
    • Toxicity profiling (acute and subacute dosing in mice) .

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